Regioselective Synthesis Yield Comparison: Thiophene Derivative vs. Phenyl and Methoxyphenyl Analogs
The synthetic method reported by Britsun and Lozinskii (2004) enables a direct yield comparison for the condensation of 3-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione with various 3-aryl-2-propenoyl chlorides. The target compound (R=Ph, Ar=thiophen-2-yl) is obtained in a yield that can be benchmarked against analogous products with different Ar substituents, providing procurement-critical information on synthesis feasibility [1].
| Evidence Dimension | Isolated Yield of Condensation Reaction |
|---|---|
| Target Compound Data | Yield not quantified in available fragments; synthesis confirmed feasible via stated general procedure [1]. |
| Comparator Or Baseline | Analog Ar = 4-methoxyphenyl: yield 72% [1]. Analog Ar = phenyl: yield 65% [1]. |
| Quantified Difference | The target compound's yield is not specified in available open-access abstracts, but the heterocyclic nature of the thiophene ring is known to modulate reaction rates and product stability compared to carbocyclic aryl analogs. |
| Conditions | Condensation in acetic acid with sodium acetate, reflux, 2–4 h [1]. |
Why This Matters
Understanding the achievable yield informs cost-of-goods models for procurement or scale-up, and the thiophene's heteroatom may alter purification requirements versus simpler phenyl analogs.
- [1] Britsun, V. N.; Lozinskii, M. O. 2-R-5-Ar(Het)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-ones. Chem. Heterocycl. Compd. 2004, 40, 1092. View Source
